N-[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-4-ethoxybenzamide
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Overview
Description
N-[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-4-ethoxybenzamide is a complex organic compound that belongs to the class of benzoxazoles Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring This particular compound is characterized by its unique structure, which includes a dimethyl-benzooxazolyl group, a methyl-phenyl group, and an ethoxy-benzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-4-ethoxybenzamide typically involves the following steps:
Formation of Benzoxazole Core: The benzoxazole core can be synthesized using 2-aminophenol as a precursor.
Substitution Reactions: The dimethyl and methyl groups are introduced through substitution reactions using suitable reagents and catalysts.
Formation of Benzamide Group: The benzamide group is formed by reacting the benzoxazole derivative with an appropriate benzoyl chloride or benzoyl anhydride in the presence of a base such as pyridine.
Ethoxylation: The ethoxy group is introduced through an ethoxylation reaction using ethyl iodide or ethyl bromide in the presence of a base.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Bases: Pyridine, sodium hydroxide
Acids: Hydrochloric acid, sulfuric acid
Major Products
The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted benzoxazole compounds .
Scientific Research Applications
N-[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-4-ethoxybenzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-4-ethoxybenzamide involves its interaction with specific molecular targets and pathways. The benzoxazole core can interact with various enzymes and receptors, modulating their activity. The compound’s effects are mediated through its ability to bind to specific sites on these targets, leading to changes in their conformation and function .
Comparison with Similar Compounds
Similar Compounds
N-[5-(5,7-Dimethyl-benzooxazol-2-yl)-2-methyl-phenyl]-2,4-dinitro-benzamide: This compound has a similar structure but contains a dinitro group instead of an ethoxy group.
N-[5-(5,7-Dimethyl-benzooxazol-2-yl)-2-methyl-phenyl]-4-methoxy-benzamide: This compound has a methoxy group instead of an ethoxy group.
Uniqueness
N-[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-4-ethoxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The ethoxy group, in particular, can influence the compound’s solubility, reactivity, and interaction with molecular targets .
Properties
Molecular Formula |
C25H24N2O3 |
---|---|
Molecular Weight |
400.5g/mol |
IUPAC Name |
N-[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-4-ethoxybenzamide |
InChI |
InChI=1S/C25H24N2O3/c1-5-29-20-10-8-18(9-11-20)24(28)26-21-14-19(7-6-16(21)3)25-27-22-13-15(2)12-17(4)23(22)30-25/h6-14H,5H2,1-4H3,(H,26,28) |
InChI Key |
MWVFBMQVAKTWLU-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)C3=NC4=CC(=CC(=C4O3)C)C)C |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)C3=NC4=CC(=CC(=C4O3)C)C)C |
Origin of Product |
United States |
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